Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate
Description
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is an aromatic ester featuring a phenoxy core substituted with formyl and methoxy groups. Its structure includes a 2-formyl-4,6-dimethoxyphenoxy moiety linked to an ethyl acetate group. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of benzofuran derivatives and bioactive molecules. The formyl group enhances electrophilic reactivity, enabling participation in condensation and cyclization reactions, while the methoxy groups influence electronic properties and steric interactions .
Properties
IUPAC Name |
ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(15)8-19-13-9(7-14)5-10(16-2)6-11(13)17-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXSMVRZBKCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: NaOMe in methanol under reflux conditions.
Major Products Formed
Oxidation: Ethyl 2-(2-carboxy-4,6-dimethoxyphenoxy)acetate.
Reduction: Ethyl 2-(2-hydroxymethyl-4,6-dimethoxyphenoxy)acetate.
Substitution: Ethyl 2-(2-formyl-4-methoxy-6-alkoxyphenoxy)acetate.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications, facilitating the development of novel compounds with desired biological activities .
Biological Studies
The compound is utilized in biological research as a substrate in enzyme-catalyzed reactions. It has been studied for its potential interactions with various biological targets, contributing to our understanding of biochemical pathways . The formyl group acts as an electrophile, participating in nucleophilic addition reactions which are crucial for many biochemical processes.
Anticancer Research
Preliminary studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .
Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals. Its versatility as a building block allows for the synthesis of complex molecules used in various applications ranging from coatings to plastics .
Polymer Synthesis
The compound is also used in polymer chemistry as a monomer or additive, enhancing the properties of polymers and resins. Its incorporation can improve mechanical strength and thermal stability, making it valuable in materials science .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with various nucleophiles. The methoxy groups can influence the compound’s reactivity by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Substituent Variations in Phenoxy/Ester Derivatives
The following table highlights structural analogs and their key substituent differences:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The formyl group in the target compound enhances electrophilicity compared to non-formyl analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate. This makes it more reactive in nucleophilic additions (e.g., Wittig or Mizoroki-Heck reactions) .
- Fluorine, being smaller, offers minimal steric hindrance while enhancing metabolic stability .
- Heterocyclic vs. Phenoxy Cores: Benzofuran derivatives (e.g., ) exhibit rigid planar structures, favoring π-π stacking, whereas phenoxy-based esters offer greater conformational flexibility.
Physical and Crystallographic Properties
- Crystal Packing : The benzofuran analog in is stabilized by aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds. Similar interactions are expected in the target compound but modulated by methoxy group placement.
- Melting Points and Solubility: Halogenated derivatives (e.g., bromo in ) generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. The target compound’s formyl group may reduce solubility in apolar solvents compared to non-polar analogs.
Biological Activity
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired ester with good yields and purity, making it suitable for further biological evaluations.
The biological activity of this compound is largely attributed to its unique functional groups. The formyl group acts as an electrophile, enabling nucleophilic addition reactions that can influence various biochemical pathways. The methoxy groups contribute to the compound's reactivity and solubility through resonance and inductive effects.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, analogs have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, curcumin analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound may exhibit similar properties due to its structural similarities with these analogs .
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain derivatives of this compound showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2. These findings suggest that the compound may effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures significantly reduce tumor sizes in xenograft models. For instance, a study demonstrated that a related compound led to dramatic reductions in tumor size compared to controls when administered at specific dosages .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate | Lacks one methoxy group | Altered reactivity and reduced antioxidant capacity |
| Ethyl 2-(2-formyl-4,6-dihydroxyphenoxy)acetate | Contains hydroxyl groups | Increased hydrogen bonding; enhanced solubility |
| Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetate | Contains methyl groups | Affects steric and electronic properties |
This table illustrates how variations in functional groups can significantly influence the biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
